

Technical Guide: Solubility Profiling & Physicochemical Characterization of 2-Cyclobutoxyethanol

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Compound of Interest

Compound Name: 2-Cyclobutoxyethan-1-ol

CAS No.: 66017-79-6

Cat. No.: B3032971

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Executive Summary

2-Cyclobutoxyethanol (ngcontent-ng-c1989010908="" _ngghost-ng-c2193002942="" class="inline ng-star-inserted">

) represents a niche class of glycol ethers where the standard aliphatic tail is replaced by a strained cyclobutyl ring. Unlike its ubiquitous analogue 2-butoxyethanol (Butyl Cellosolve), the cyclobutyl variant offers unique steric rigidity and altered metabolic stability, making it a high-value intermediate in fragment-based drug discovery (FBDD).

This guide addresses the scarcity of empirical data for this specific molecule.^[1] It provides a Structure-Property Relationship (SPR) analysis to predict solubility behavior and details a self-validating experimental protocol for researchers to generate certified solubility data in their own laboratories.^[1]

Part 1: Molecular Architecture & Theoretical Solubility

To understand the solubility of 2-cyclobutoxyethanol, we must deconstruct its amphiphilic architecture. It acts as a "coupling solvent," possessing both hydrophilic and lipophilic domains, but with a critical steric twist.^[1]

The "Butterfly" Effect: Cyclobutyl vs. n-Butyl

While 2-butoxyethanol possesses a flexible

-butyl chain, 2-cyclobutoxyethanol features a cyclobutyl ring.

- **Conformation:** The cyclobutane ring exists in a puckered "butterfly" conformation to relieve torsional strain (eclipsing hydrogens).^[1] This creates a larger, more rigid hydrophobic surface area per carbon atom compared to a straight chain.^[1]
- **Lipophilicity:** The cyclobutyl group is generally less lipophilic than a tert-butyl group but comparable to an isopropyl group, yet with distinct electronic properties due to ring strain (approx. 26 kcal/mol).

Hansen Solubility Parameter (HSP) Prediction

In the absence of experimental constants, we utilize Group Contribution Methods to estimate the Hansen Solubility Parameters. These values define the interaction radius (ngcontent-ng-c1989010908="" _ngghost-ng-c2193002942="" class="inline ng-star-inserted">

) with potential solvents.

Parameter	Symbol	Estimated Value (ngcontent-ng-c1989010908="" _ngghost-ng-c2193002942="" class="inline ng-star-inserted">)	Mechanistic Driver
Dispersion		16.0 ± 0.5	Van der Waals forces from the cyclobutyl ring.
Polarity		6.5 ± 1.0	Dipole moment from the ether oxygen.
H-Bonding	ngcontent-ng-c1989010908="" _ngghost-ng-c2193002942="" class="inline ng-star-inserted">	12.5 ± 1.5	Hydroxyl group (Donor/Acceptor).

Interpretation: The high ngcontent-ng-c1989010908="" _ngghost-ng-c2193002942="" class="inline ng-star-inserted">

suggests miscibility with water and short-chain alcohols. The moderate

and

indicate compatibility with medium-polarity solvents (THF, DCM) but potential immiscibility with ultra-low polarity alkanes (Hexane, Pentane) at low temperatures.

Part 2: Comparative Solvent Screening

Based on the SPR analysis, the following solubility profile is projected. Researchers should use this table as a baseline for solvent selection in extraction or chromatography.

Table 1: Predicted Solubility Profile

Solvent Class	Representative Solvent	Predicted Solubility	Mechanistic Rationale
Polar Protic	Water	Miscible (Likely LCST*)	Strong H-bonding with terminal -OH; Ether oxygen accepts H-bonds.
Polar Protic	Methanol / Ethanol	Miscible	Perfect HSP match; Entropy of mixing favors solution.[1]
Polar Aprotic	DMSO / DMF	High (>500 mg/mL)	Dipole-dipole interactions stabilize the ether linkage.[1]
Chlorinated	Dichloromethane (DCM)	High (>500 mg/mL)	Excellent solvation of the cyclobutyl ring; standard extraction solvent.[1]
Ethers	THF / Diethyl Ether	High	"Like dissolves like" (Ether-Ether interaction).[1]
Alkanes	Hexane / Heptane	Low to Moderate	Phase separation likely at ngcontent-ng-c1989010908="" _ngghost-ng-c2193002942="" class="inline ng-star-inserted"> . The polar head dominates the small hydrophobic ring.[1]

*Note: Glycol ethers often exhibit a Lower Critical Solution Temperature (LCST).[1] 2-Cyclobutoxyethanol may become insoluble in water at elevated temperatures (cloud point).

Part 3: Experimental Protocols (Self-Validating)

Do not rely solely on predictions. Use the following protocols to determine exact solubility limits. These workflows are designed to be robust and minimize solvent waste.^[1]

Protocol A: The "Cloud Point" Titration (Rapid Screening)

Objective: Determine the approximate solubility limit in non-polar solvents (e.g., Hexane).

- Preparation: Place 100 mg of 2-cyclobutoxyethanol in a clear glass vial with a magnetic stir bar.
- Titration: Add the solvent (e.g., Hexane) in aliquots while stirring at .
- Observation:
 - Clear Solution: Solute is dissolving.^{[1][2][3]}
 - Turbidity/Cloudiness: Saturation point reached or phase separation (emulsion).^[1]
- Calculation: $\text{ngcontent-ng-c1989010908}="" \text{_ngghost-ng-c2193002942}="" \text{ class="ng-star-inserted display"}>$
- Validation: If the solution remains clear after 2 mL of solvent, the solubility is $\text{ngcontent-ng-c1989010908}="" \text{_ngghost-ng-c2193002942}="" \text{ class="inline ng-star-inserted"}>$ (High).

Protocol B: Saturation Shake-Flask Method (Quantitative)

Objective: Generate HPLC-grade solubility data.

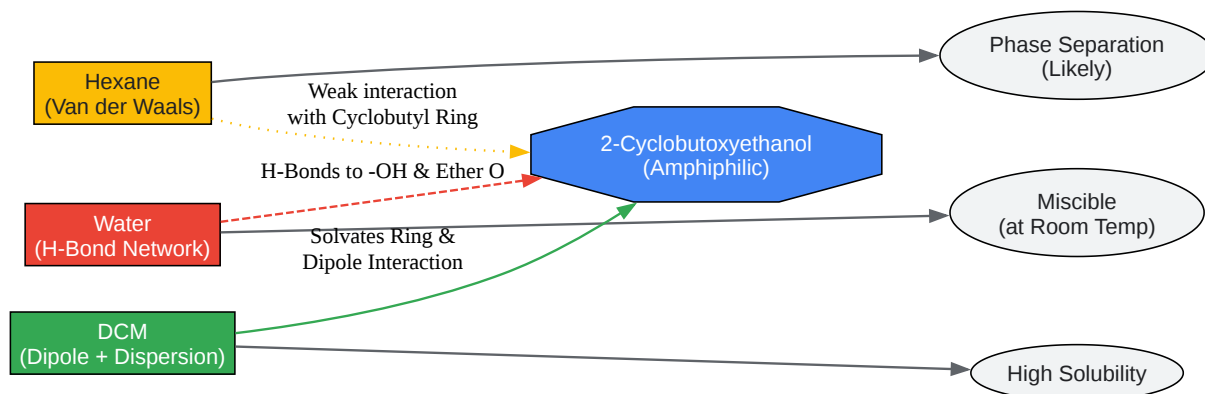
- Saturation: Add excess 2-cyclobutoxyethanol to 5 mL of the target solvent until a visible droplet/solid persists at the bottom.[\[1\]](#)
- Equilibration: Agitate at a fixed temperature (e.g.,) for 24 hours.
- Phase Separation: Centrifuge at 10,000 rpm for 10 minutes to separate the undissolved phase.
- Filtration: Filter the supernatant through a PTFE syringe filter (PTFE is required to prevent filter degradation by the glycol ether).
- Quantification: Analyze via GC-FID or HPLC-RI (Refractive Index).[\[1\]](#)
 - Note: Since 2-cyclobutoxyethanol lacks a strong UV chromophore, UV-Vis detection is unreliable unless derivatized.[\[1\]](#) GC-FID is the gold standard.

Part 4: Visualization of Solvation Mechanisms

The following diagrams illustrate the interaction mechanisms and the decision logic for solvent selection.

Diagram 1: Solvation Shell Dynamics

This diagram visualizes how different solvents interact with the amphiphilic structure of 2-cyclobutoxyethanol.[\[1\]](#)

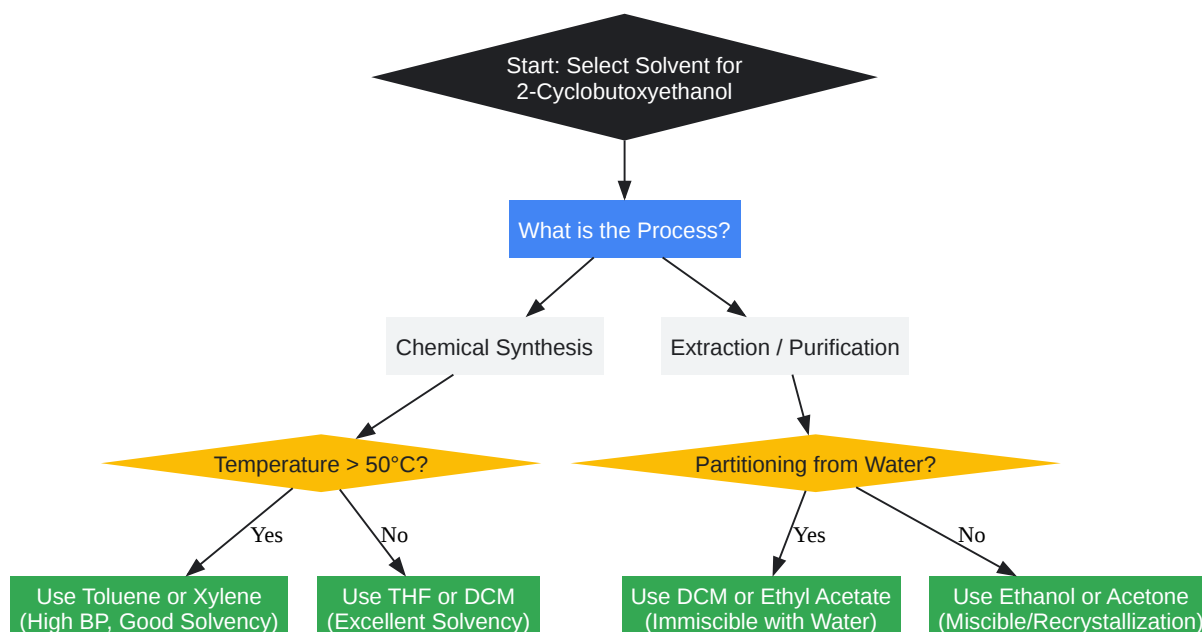


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Caption: Comparative solvation mechanisms showing the dominant intermolecular forces driving solubility in protic, non-polar, and chlorinated solvents.

Diagram 2: Solvent Selection Decision Tree

A logical workflow for selecting the correct solvent based on the intended application (Reaction vs. Extraction).[1]



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Caption: Decision matrix for selecting optimal solvents based on thermal requirements and water miscibility constraints.

Part 5: Applications in Drug Development[1]

Understanding the solubility of 2-cyclobutoxyethanol is critical for Fragment-Based Drug Discovery (FBDD).[1]

- Bioisosterism: The cyclobutyl ether moiety is often used as a bioisostere for isopropyl or tert-butyl ethers to alter metabolic hotspots (blocking CYP450 oxidation sites) while maintaining solubility.[1]

- **Permeability:** The amphiphilic nature allows this molecule to permeate the blood-brain barrier (BBB) effectively.[1] It serves as a model for designing CNS-active drugs where LogP must be maintained between 2.0 and 3.5.[1]
- **Formulation:** In pre-clinical formulation, 2-cyclobutoxyethanol can act as a co-solvent to solubilize highly lipophilic Active Pharmaceutical Ingredients (APIs), bridging the gap between aqueous buffers and lipid carriers.[1]

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